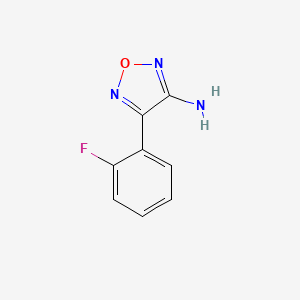

4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYRTZDRTVDTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NON=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21742-05-2 | |

| Record name | 4-(2-fluorophenyl)-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit ents, with more selectivity towards ent2 than ent1. This inhibition could potentially alter the transport of nucleosides across cell membranes, affecting various cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to affect various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase, which contribute to cancer cell proliferation.

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties have been found to be influenced by factors such as molecular structure and the presence of functional groups.

Result of Action

Similar compounds have been found to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Biochemical Analysis

Biochemical Properties

4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, inhibiting their function in a concentration-dependent manner. This interaction is non-competitive and irreversible, reducing the maximum velocity (Vmax) of nucleoside transport without affecting the Michaelis constant (Km).

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the transport of nucleosides such as uridine and adenosine through ENT1 and ENT2, thereby affecting nucleotide synthesis and adenosine-related functions. This inhibition can lead to alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to equilibrative nucleoside transporters, inhibiting their function by reducing the Vmax of nucleoside transport. This inhibition is non-competitive and irreversible, indicating that the compound forms a stable complex with the transporters, preventing their normal function. Additionally, the presence of a halogen substitute in the fluorophenyl moiety is essential for its inhibitory effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on nucleoside transport over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and function. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolic flux and levels of metabolites, particularly those related to nucleoside transport and metabolism. The compound’s interaction with equilibrative nucleoside transporters plays a significant role in its metabolic effects, altering the availability and utilization of nucleosides within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound interacts with equilibrative nucleoside transporters, influencing its localization and accumulation within cells. This interaction affects the compound’s distribution and availability, ultimately impacting its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its inhibitory effects on nucleoside transport. Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective interaction with equilibrative nucleoside transporters.

Biological Activity

4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C8H6FN3O

- Molecular Weight : 179.15 g/mol

- CAS Number : 99817-27-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects. The precise mechanisms are still under investigation but may involve inhibition of critical signaling pathways associated with cancer proliferation and pathogen resistance.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study screened several oxadiazole derivatives for their anticancer activity against multiple cancer cell lines as per the National Cancer Institute (NCI) protocols. Notably, compounds similar to this compound showed promising results against melanoma (MDA-MB-435), leukemia (K562), and colon cancer (HCT-15) cell lines with varying growth inhibition percentages (GP) .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| 4s | MDA-MB-435 (Melanoma) | 62.61 | 15.43 |

| 4s | K562 (Leukemia) | 34.27 | 18.22 |

| 4s | HCT-15 (Colon) | 39.77 | 39.77 |

Antimalarial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimalarial activity against Plasmodium falciparum. A derivative of the compound demonstrated high selectivity and in vitro activity against this malaria-causing parasite. The structure–activity relationship studies revealed that modifications at the phenyl substituent significantly influenced antiplasmodial potency .

Table 2: Antimalarial Activity Overview

| Compound | Activity Against | Selectivity Index |

|---|---|---|

| Compound A | P. falciparum | High |

| Compound B | P. falciparum | Moderate |

Structure–Activity Relationships (SAR)

The effectiveness of this compound is closely linked to its structural characteristics. Variations in the aromatic substituents at the oxadiazole ring have been shown to affect both anticancer and antimalarial activities significantly. The presence of fluorine and other electron-withdrawing groups enhances biological activity by improving binding affinity to target proteins .

Case Studies

- Anticancer Screening : A comprehensive study involving various oxadiazole derivatives found that specific substitutions led to enhanced cytotoxicity against different cancer cell lines, highlighting the potential of fluorinated derivatives like this compound in drug development .

- Antimalarial Research : Another investigation focused on derivatives from the Malaria Box Project revealed that certain analogs exhibited promising antiplasmodial activity with favorable pharmacokinetic properties .

Scientific Research Applications

Anticancer Activity

The compound has shown significant potential as an anticancer agent. Studies indicate that derivatives of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine exhibit cytotoxic effects against a range of human cancer cell lines. For example, certain derivatives have demonstrated IC50 values as low as 0.003 µM against specific cancer cell lines, indicating potent antitumor activity .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| OVXF 899 | 2.76 | High selectivity |

| PXF 1752 | 9.27 | Moderate activity |

| LXFA 629 | 0.003 | Extremely potent |

Antimicrobial Properties

Research has shown that this compound and its derivatives possess notable antimicrobial properties. They have been synthesized and tested against various bacterial and fungal strains, including resistant pathogens like Acinetobacter baumannii. The findings suggest the potential for developing new antibiotics amid rising antibiotic resistance.

Antiviral Applications

The structure of this compound is conducive to antiviral activity. Similar compounds have been effective against viruses such as H5N1 influenza, suggesting that modifications to this compound could lead to the development of antiviral therapies.

Interaction with Nucleoside Transporters

This compound interacts with equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2. This interaction inhibits nucleoside transport in a concentration-dependent manner, influencing cellular metabolism and signaling pathways.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various heterocyclic compounds that are foundational structures in many pharmaceuticals and bioactive molecules.

Materials Science

In materials science, derivatives of this compound have applications in developing high-performance polymers such as polysulfones. These materials are characterized by their thermal stability and mechanical strength, making them suitable for various industrial applications.

Pharmacokinetics and Drug Design

Pharmacokinetic studies using tools like SwissADME have evaluated the drug-like properties of this compound. The results indicate favorable absorption and distribution characteristics, which are crucial for its potential development as a therapeutic agent.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a derivative of this compound against multiple human tumor cell lines. The derivative exhibited selective toxicity towards renal cancer cells with an IC50 value significantly lower than standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives were tested against strains of Acinetobacter baumannii and demonstrated effective inhibition at concentrations that suggest potential for clinical application in treating resistant infections.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Nitro groups (e.g., in 4-(3-nitrophenyl)-1,2,5-oxadiazol-3-amine) increase electrophilicity, which could enhance interactions with biological targets but reduce metabolic stability .

- Heterocyclic Modifications : Pyrrole-substituted derivatives (e.g., 4-(2,5-dimethylpyrrol-1-yl)-1,2,5-oxadiazol-3-amine) exhibit higher yields (72%) and defined melting points, suggesting improved crystallinity .

Preparation Methods

General Synthetic Approaches to Oxadiazoles Relevant to 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine

Oxadiazoles, including 1,2,5-oxadiazoles, are commonly synthesized via ring closure reactions involving hydrazine derivatives, amidoximes, or nitrile oxides. The 1,2,5-oxadiazole ring system can be formed by intramolecular cyclization of appropriate precursors such as amide oximes or hydroxyiminoacetonitriles.

A typical route involves the conversion of substituted benzaldehydes to aldoximes, which are then transformed into imidoyl chlorides. These intermediates react with potassium cyanide to form (hydroxyimino)acetonitriles, which upon reaction with hydroxylamine hydrochloride yield amide oximes. Refluxing these amide oximes in a basic medium (e.g., 2N NaOH) induces intramolecular ring closure to form the 3-amino-4-substituted 1,2,5-oxadiazole core.

Alternative methods include nitration of phenylacetonitriles followed by deprotonation and reaction with isoamyl nitrite to generate hydroxyimino derivatives, which are further processed to amide oximes and cyclized to the oxadiazole ring.

Specific Preparation of this compound

While direct literature on the exact preparation of this compound is limited, synthesis can be inferred from closely related compounds and general oxadiazole synthetic strategies:

Starting from 2-fluorobenzaldehyde, the aldehyde can be converted to the corresponding aldoxime using hydroxylamine hydrochloride.

The aldoxime is then transformed into the imidoyl chloride intermediate via reaction with N-chlorosuccinimide.

Treatment of the imidoyl chloride with potassium cyanide produces the (hydroxyimino)acetonitrile derivative.

Subsequent reaction with hydroxylamine hydrochloride affords the amide oxime intermediate.

Finally, refluxing the amide oxime in 2N NaOH induces intramolecular cyclization, yielding the target this compound.

This multistep approach ensures the introduction of the 2-fluorophenyl substituent at the 4-position and the amino group at the 3-position of the oxadiazole ring.

One-Pot and Streamlined Synthesis Strategies

Recent advances in oxadiazole synthesis have introduced one-pot methods that combine ring formation and functionalization steps, increasing efficiency and yield:

A one-pot 1,3,4-oxadiazole synthesis-arylation strategy has been reported, where carboxylic acids react with suitable reagents under copper catalysis and base in anhydrous solvents to form 2,5-disubstituted oxadiazoles in good yields. While this method focuses on 1,3,4-oxadiazoles, similar catalytic conditions could be adapted for 1,2,5-oxadiazoles.

One-pot amination procedures involve the use of O-benzoyl hydroxylamine, triphenylphosphine, lithium tert-butoxide, and copper(II) acetate in anhydrous dioxane at moderate temperatures to convert precursors into 2-amino-substituted oxadiazoles.

These methods reduce purification steps and improve overall synthetic efficiency.

Reaction Conditions and Purification

Typical solvents used include dichloromethane, 1,4-dioxane, and acetone.

Reaction temperatures range from room temperature to reflux conditions (40–120 °C), depending on the step.

Bases such as cesium carbonate or potassium carbonate are employed to facilitate cyclization.

Purification is commonly achieved by flash column chromatography and preparative thin-layer chromatography to isolate pure oxadiazole derivatives.

Comparative Data Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Fluorobenzaldehyde | Hydroxylamine hydrochloride, base, solvent | 2-Fluorophenyl aldoxime | >90 | High yield aldoxime formation |

| 2 | Aldoxime | N-Chlorosuccinimide | Imidoyl chloride intermediate | Moderate | Improves reactivity for next step |

| 3 | Imidoyl chloride | Potassium cyanide | (Hydroxyimino)acetonitrile | Moderate | Sensitive intermediate |

| 4 | (Hydroxyimino)acetonitrile | Hydroxylamine hydrochloride | Amide oxime | High | Precursor for ring closure |

| 5 | Amide oxime | Reflux in 2N NaOH | This compound | Moderate to High | Intramolecular ring closure step |

Challenges and Considerations

The presence of the fluorine substituent requires careful control to avoid side reactions or deactivation of intermediates.

Some intermediates, such as imidoyl chlorides and hydroxyimino acetonitriles, can be sensitive and require anhydrous and inert conditions.

Purification can be complicated by similar polarity of byproducts; thus, multi-step chromatographic techniques are often necessary.

Yields vary depending on the purity of starting materials and reaction optimization.

Summary of Research Findings

The preparation of this compound is best achieved through a multi-step synthesis involving aldoxime formation, imidoyl chloride generation, cyanide addition, amide oxime formation, and final cyclization.

Recent synthetic innovations such as one-pot amination and arylation strategies offer streamlined routes but are primarily demonstrated for related oxadiazole isomers and may require adaptation.

The methodology is supported by robust literature on 1,2,5-oxadiazole synthesis and incorporates classical organic transformations with modern catalytic techniques.

Q & A

Q. What are the established synthetic routes for 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of nitrile precursors with hydroxylamine derivatives. For example, in structurally similar 1,2,5-oxadiazoles (e.g., 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine), a nitrile intermediate is reacted with hydroxylamine hydrochloride in methanol under reflux, followed by alkaline hydrolysis to yield the amine . Key parameters for optimization include:

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : A singlet for the amine protons (δ 5.5–6.5 ppm, broad) and aromatic signals split by fluorine coupling (e.g., δ 7.2–8.0 ppm for 2-fluorophenyl).

- ¹³C NMR : Distinct signals for oxadiazole carbons (C3: ~155 ppm, C4: ~160 ppm) and fluorine-substituted aromatic carbons (C-F: ~115–125 ppm).

- IR : Strong absorption bands at 3300–3500 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C-O in oxadiazole).

- MS : Molecular ion peak at m/z 179.15 (C₈H₆FN₃O) with fragmentation patterns consistent with oxadiazole ring cleavage .

Q. What are the critical steps for crystallizing this compound, and how does fluorine substitution influence crystal packing?

Crystallization is often achieved via slow evaporation from ethanol or ethyl acetate. Fluorine’s electronegativity enhances intermolecular interactions (e.g., C-F⋯H-N hydrogen bonds) and stabilizes layered packing. For example, in related 1,2,5-oxadiazole derivatives, fluorine substituents reduce symmetry, leading to monoclinic systems (space group C2/c) with unit cell parameters a = 7.168 Å, b = 10.814 Å, c = 12.344 Å, and β = 103.16° . Intramolecular N-H⋯N hydrogen bonds further stabilize the structure .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the reactivity and stability of this compound under thermal stress?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

- Thermal stability : Activation energy for decomposition pathways (e.g., oxadiazole ring opening).

- Electrostatic potential maps : Identify reactive sites (e.g., amine group for electrophilic substitution).

Molecular Dynamics (MD) simulations in explicit solvents (e.g., ethanol) predict solubility and aggregation behavior, critical for formulation studies .

Q. What contradictions exist in reported bioactivity data for 1,2,5-oxadiazole derivatives, and how can structure–activity relationship (SAR) studies resolve them?

Discrepancies in antiplasmodial or antimicrobial activity often arise from assay conditions (e.g., parasite strain variability) or substituent positioning. For example:

- Fluorine position : 4-(4-Fluorophenyl) analogs show higher antiplasmodial activity (IC₅₀ = 1.2 µM) than 3- or 2-substituted derivatives due to improved membrane permeability .

- Oxadiazole substitution : Adding electron-withdrawing groups (e.g., -NO₂) at C3 enhances stability but reduces solubility, complicating in vivo efficacy .

Q. How do hydrogen-bonding networks in 1,2,5-oxadiazole crystals affect their mechanical properties, and what experimental techniques validate these interactions?

Intermolecular N-H⋯N and C-F⋯H-C bonds create rigid, layered frameworks, as seen in single-crystal X-ray diffraction (SCXRD) data. For example:

Q. What strategies mitigate byproduct formation during the synthesis of fluorinated 1,2,5-oxadiazoles?

Common byproducts (e.g., uncyclized oximes or nitrile dimers) are minimized by:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

- Reaction monitoring : TLC or HPLC to track intermediate oxime formation (Rf = 0.3–0.5 in ethyl acetate).

- Catalysis : Adding NaHCO₃ during hydroxylamine reactions reduces acid-mediated side reactions .

Q. How does fluorine substitution impact the compound’s photostability and electronic properties?

- Photostability : Fluorine reduces π→π* transition energy, increasing UV absorption at 250–300 nm. Accelerated light-exposure studies (e.g., ICH Q1B guidelines) quantify degradation products.

- Electron-withdrawing effect : Hammett constants (σₚ = 0.06 for -F) polarize the oxadiazole ring, enhancing electrophilicity at C3 and C5 positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.